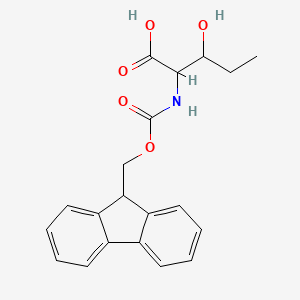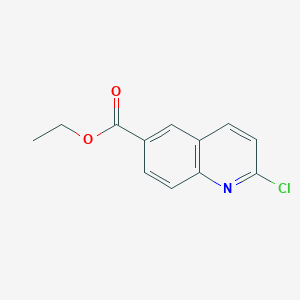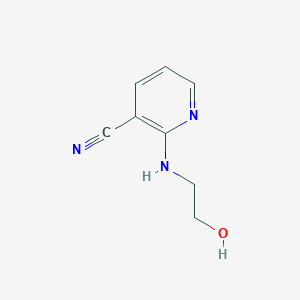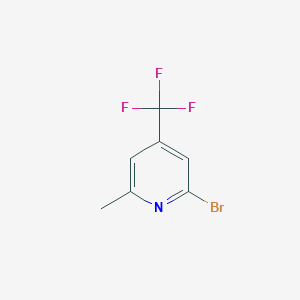
Fmoc-2-アミノ-3-ヒドロキシペンタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-amino-3-hydroxypentanoic acid: is a derivative of amino acids, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions . The molecular formula of Fmoc-2-amino-3-hydroxypentanoic acid is C20H21NO5, and it has a molecular weight of 355.39 g/mol .
科学的研究の応用
Fmoc-2-amino-3-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
作用機序
Target of Action
Fmoc-2-amino-3-hydroxypentanoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-2-amino-3-hydroxypentanoic acid is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-2-amino-3-hydroxypentanoic acid involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine .
Biochemical Pathways
The biochemical pathway affected by Fmoc-2-amino-3-hydroxypentanoic acid is the peptide synthesis pathway. Specifically, it is involved in the solid-phase peptide synthesis (SPPS) process . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of Fmoc-2-amino-3-hydroxypentanoic acid is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-2-amino-3-hydroxypentanoic acid is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature can affect the rate of the reaction in which the Fmoc group is introduced or removed .
生化学分析
Biochemical Properties
Fmoc-2-amino-3-hydroxypentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain assembly . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the amino group to participate in peptide bond formation .
Cellular Effects
Fmoc-2-amino-3-hydroxypentanoic acid influences various cellular processes, particularly those related to protein synthesis. By protecting the amino group, this compound ensures the correct assembly of peptide chains, which is essential for the proper function of proteins within cells . The presence of the Fmoc group can also affect cell signaling pathways and gene expression by modulating the availability of free amino groups for post-translational modifications . Additionally, Fmoc-2-amino-3-hydroxypentanoic acid can impact cellular metabolism by influencing the synthesis and degradation of peptides and proteins .
Molecular Mechanism
The mechanism of action of Fmoc-2-amino-3-hydroxypentanoic acid involves the protection of the amino group through the formation of a carbamate linkage with the Fmoc group . This protective group is stable under acidic conditions but can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Fmoc group also facilitates the purification and analysis of peptides by providing a chromophore that can be detected using UV spectroscopy . This property is particularly useful in solid-phase peptide synthesis, where the progress of the reaction can be monitored by measuring the release of the Fmoc group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-amino-3-hydroxypentanoic acid can change over time due to its stability and degradation properties. The Fmoc group is generally stable at room temperature but can degrade under prolonged exposure to light and moisture . Over time, the protective group may be removed, leading to the exposure of the amino group and potential side reactions . Long-term studies have shown that the stability of Fmoc-2-amino-3-hydroxypentanoic acid is crucial for maintaining the integrity of peptide synthesis reactions .
Dosage Effects in Animal Models
The effects of Fmoc-2-amino-3-hydroxypentanoic acid in animal models can vary depending on the dosage administered. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, Fmoc-2-amino-3-hydroxypentanoic acid can cause adverse effects, such as disruptions in protein synthesis and cellular metabolism . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
Fmoc-2-amino-3-hydroxypentanoic acid is involved in various metabolic pathways related to protein synthesis and degradation. This compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and breakdown of peptide bonds . The presence of the Fmoc group can also influence metabolic flux by modulating the availability of free amino groups for enzymatic reactions . Additionally, Fmoc-2-amino-3-hydroxypentanoic acid can affect metabolite levels by altering the synthesis and degradation rates of peptides and proteins .
Transport and Distribution
The transport and distribution of Fmoc-2-amino-3-hydroxypentanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific amino acid transporters, which facilitate its uptake into cells . Once inside the cell, Fmoc-2-amino-3-hydroxypentanoic acid can bind to various proteins and enzymes, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-2-amino-3-hydroxypentanoic acid is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals on its peptide chain . Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the activity and function of Fmoc-2-amino-3-hydroxypentanoic acid within different subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-3-hydroxypentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-2-amino-3-hydroxypentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product . Microwave-assisted solid-phase peptide synthesis is also employed to reduce reaction times and improve the quality of the peptides produced .
化学反応の分析
Types of Reactions
Fmoc-2-amino-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol .
類似化合物との比較
Similar Compounds
Uniqueness
Fmoc-2-amino-3-hydroxypentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This structural feature allows for unique reactivity and applications in peptide synthesis compared to other similar compounds .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJOSVYDOHRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)







